3-Methyl-4-sulfamoylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O3S |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
3-methyl-4-sulfamoylbenzamide |
InChI |
InChI=1S/C8H10N2O3S/c1-5-4-6(8(9)11)2-3-7(5)14(10,12)13/h2-4H,1H3,(H2,9,11)(H2,10,12,13) |
InChI Key |
HJNZRFWWJBBNGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemoinformatic Strategies for 3 Methyl 4 Sulfamoylbenzamide
Established Synthetic Routes to the 3-Methyl-4-sulfamoylbenzamide Core
Traditional synthetic approaches to this compound rely on a series of well-established organic reactions. These methods are characterized by their linear progression, where functional groups are introduced sequentially onto a benzoic acid scaffold.
Preparation via Sulfonation of Benzoic Acid Derivatives
A primary and widely employed method for introducing the sulfamoyl group in the desired position is through the electrophilic sulfonation of a benzoic acid derivative. exiraso.com The starting material for this route is typically 3-methylbenzoic acid. The synthesis proceeds via chlorosulfonation, a reaction where the benzoic acid derivative is treated with an excess of chlorosulfonic acid. nih.govrsc.org This reaction is generally conducted at elevated temperatures to overcome the deactivating effect of the carboxylic acid group on the aromatic ring. nih.gov
The chlorosulfonation of 3-methylbenzoic acid yields 3-methyl-4-(chlorosulfonyl)benzoic acid. The directing effects of the methyl and carboxyl groups on the aromatic ring guide the incoming chlorosulfonyl group primarily to the 4-position. The resulting sulfonyl chloride is a key intermediate that is often used in the subsequent step without extensive purification. rsc.org The reaction mixture is typically quenched by pouring it onto crushed ice, which precipitates the sulfonyl chloride intermediate. semanticscholar.orggoogle.com
Following the formation of the sulfonyl chloride, the next step is the conversion to the sulfonamide. This is achieved by reacting the 3-methyl-4-(chlorosulfonyl)benzoic acid with an amine, most commonly ammonia or an ammonium hydroxide (B78521) solution, to form 3-methyl-4-sulfamoylbenzoic acid. semanticscholar.org This amination of the sulfonyl chloride is a nucleophilic substitution reaction at the sulfur atom.
| Intermediate Compound | Chemical Formula | Role in Synthesis |
|---|---|---|
| 3-Methylbenzoic acid | C₈H₈O₂ | Starting material |
| 3-Methyl-4-(chlorosulfonyl)benzoic acid | C₈H₇ClO₄S | Product of chlorosulfonation |
| 3-Methyl-4-sulfamoylbenzoic acid | C₈H₉NO₄S | Product of amination of sulfonyl chloride |
Amidation and Coupling Reactions for Benzamide (B126) Formation
With the 3-methyl-4-sulfamoylbenzoic acid intermediate in hand, the final step is the formation of the benzamide. This is typically achieved through standard peptide coupling or amidation reactions. nih.gov The carboxylic acid group of 3-methyl-4-sulfamoylbenzoic acid is activated to facilitate the reaction with an amine.
Commonly used coupling agents for this transformation include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP). nih.govsemanticscholar.org The activated carboxylic acid then readily reacts with an appropriate amine to form the final this compound product. The choice of amine in this step allows for the introduction of various substituents on the amide nitrogen, leading to a diverse library of derivatives.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with an amine to form the benzamide. This two-step approach is also a robust method for benzamide formation.
Strategies for Introducing the Methyl Group at the 3-Position
The most straightforward strategy for incorporating the methyl group at the 3-position is to begin the synthetic sequence with a starting material that already contains this feature. As mentioned previously, 3-methylbenzoic acid is a common and commercially available starting material that ensures the correct placement of the methyl group relative to the carboxylic acid from the outset.
In an alternative approach, one could envision starting with a different benzoic acid derivative and introducing the methyl group at a later stage. However, this often involves more complex and less regioselective reactions. Friedel-Crafts alkylation, for example, could be a possibility, but it is often difficult to control and can lead to a mixture of isomers. Therefore, the use of a pre-methylated starting material is the preferred and more efficient strategy for the synthesis of this compound.
Advanced Synthetic Approaches for this compound Derivatives
Modern synthetic chemistry offers more sophisticated and efficient methods for the construction of complex molecules like this compound and its derivatives. These advanced approaches often provide advantages in terms of reaction efficiency, modularity, and the ability to generate diverse molecular libraries.
Click Chemistry Applications in Sulfamoylbenzamide Synthesis
"Click chemistry" is a concept introduced by K. Barry Sharpless that emphasizes the use of highly reliable and specific reactions for the rapid synthesis of new compounds. wikipedia.orgorganic-chemistry.org One of the most prominent examples of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a 1,2,3-triazole ring. organic-chemistry.orgnih.gov
In the context of this compound, click chemistry can be employed to create a wide array of derivatives. semanticscholar.org This is typically achieved by first synthesizing a this compound core that is functionalized with either an azide or an alkyne group. This functionalized core can then be "clicked" with a variety of complementary alkyne- or azide-containing molecules to generate a library of triazole-containing derivatives. nih.govnih.gov This modular approach is highly efficient for drug discovery and the exploration of structure-activity relationships.
For example, a propargyl group (an alkyne) can be introduced onto the amide nitrogen of this compound. This alkyne-functionalized molecule can then be reacted with various organic azides using CuAAC conditions to produce a diverse set of triazole-linked derivatives.
Regioselective and Stereoselective Synthetic Considerations
The regioselectivity of the sulfonation step is a critical aspect of the synthesis of this compound. The substitution pattern on the starting benzoic acid derivative dictates the position of the incoming sulfonyl group. In the case of 3-methylbenzoic acid, the ortho, para-directing methyl group and the meta-directing carboxylic acid group work in concert to favor the introduction of the sulfonyl group at the 4-position, which is para to the methyl group and meta to the carboxylic acid. This inherent regioselectivity is a key advantage of this synthetic route. nih.gov
While the core structure of this compound is achiral, stereoselective considerations can become important when synthesizing derivatives with chiral centers. For instance, if a chiral amine is used in the benzamide formation step, the resulting product will be a specific stereoisomer. Similarly, if chiral substituents are introduced via click chemistry or other derivatization methods, the stereochemistry of these substituents will be retained in the final product. The use of stereoselective reactions and chiral starting materials allows for the synthesis of enantiomerically pure derivatives, which can be crucial for their biological activity.
| Strategy | Key Reactions | Advantages |
|---|---|---|
| Established Routes | Chlorosulfonation, Amidation, Coupling Reactions | Well-understood, reliable, readily available starting materials |
| Advanced Approaches | Click Chemistry (CuAAC) | High efficiency, modularity, rapid generation of derivatives |
Development of Novel Catalyst Systems and Reaction Conditions
The development of novel synthetic routes for sulfamoylbenzamides has seen a significant advancement with the implementation of continuous-flow chemistry. This technique offers enhanced control over reaction parameters, leading to improved selectivity and yield compared to traditional batch processes. A notable development in this area is a catalyst-free, chemoselective synthesis of m-sulfamoylbenzamide analogs, which shares a similar structural motif with this compound.
This process utilizes a continuous-flow setup with two microreactors in series, allowing for precise temperature control at different stages of the reaction. The synthesis starts from m-(chlorosulfonyl)benzoyl chloride, exploiting the differential reactivity of the sulfonyl chloride and aroyl chloride moieties to achieve chemoselective amination.
In a typical procedure, solutions of the starting material and the respective amines are introduced into the microreactor system. The first microreactor is maintained at a specific temperature to favor the reaction at the more reactive aroyl chloride position, while the second reactor is heated to a different temperature to facilitate the reaction at the sulfonyl chloride position. This approach has been shown to significantly increase chemoselectivity compared to batch reactions. For instance, in the synthesis of a library of m-sulfamoylbenzamide analogs, an average chemoselectivity of 94% was achieved in continuous flow, a substantial improvement over the 80% observed in batch reactions nih.gov.
The key advantage of this continuous-flow method is the avoidance of a catalyst, which simplifies the purification process and reduces the environmental impact of the synthesis. The enhanced mixing and heat transfer in the microreactor environment allow for higher reaction temperatures without compromising selectivity, which in turn accelerates the reaction rate.
Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for a Representative m-sulfamoylbenzamide Analog
| Parameter | Batch Reaction | Continuous-Flow Reaction |
| Catalyst | Not specified | None |
| Temperature | 0 °C | 20 °C (Reactor 1), 40 °C (Reactor 2) |
| Final Concentration | 10 mM | 10 mM |
| Average Chemoselectivity | 80% | 94% |
High-Throughput Synthesis and Library Generation for this compound Analogs
The demand for large libraries of compounds for drug discovery has spurred the development of high-throughput synthesis and library generation techniques. Flow chemistry, as described in the previous section, is an excellent platform for the automated and rapid synthesis of compound libraries.
A study on the chemoselective continuous-flow synthesis of m-sulfamoylbenzamide analogs demonstrated the capability of this method for medium-throughput library generation. By systematically varying the amine reagents, a library of 15 distinct analogs was synthesized with yields ranging from 65% to 99% nih.gov. This automated process allows for the rapid production of a diverse set of molecules for biological screening.
The flexibility of the continuous-flow system allows for the synthesis of a range of analogs by simply altering the input building blocks. This approach is highly amenable to automation, enabling the creation of large and diverse compound libraries with minimal manual intervention. The chemoselectivity of the process ensures the generation of the desired products with high purity.
Table 2: Library of m-sulfamoylbenzamide Analogs Synthesized via Continuous-Flow Chemistry nih.gov
| Analog | Amine 1 | Amine 2 | Yield (%) |
| 1 | Benzylamine | - | 85 |
| 2 | 4-Fluorobenzylamine | - | 99 |
| 3 | Cyclohexylamine | - | 75 |
| 4 | Morpholine | - | 88 |
| 5 | Pyrrolidine | - | 91 |
| 6 | Piperidine | - | 89 |
| 7 | Benzylamine | Benzylamine | 80 |
| 8 | 4-Fluorobenzylamine | 4-Fluorobenzylamine | 92 |
| 9 | Cyclohexylamine | Cyclohexylamine | 65 |
| 10 | Morpholine | Morpholine | 95 |
| 11 | Pyrrolidine | Pyrrolidine | 93 |
| 12 | Piperidine | Piperidine | 90 |
| 13 | Benzylamine | Morpholine | 87 |
| 14 | 4-Fluorobenzylamine | Morpholine | 96 |
| 15 | Cyclohexylamine | Morpholine | 78 |
While specific chemoinformatic strategies for the design of this compound analog libraries are not extensively detailed in the reviewed literature, the principles of combinatorial chemistry are evident in the systematic variation of amine substituents to explore the chemical space around the sulfamoylbenzamide scaffold.
Structure Activity Relationship Sar Elucidation of 3 Methyl 4 Sulfamoylbenzamide Analogs
Systematic Evaluation of Substituent Effects on the 3-Methyl-4-sulfamoylbenzamide Scaffold
Systematic modifications of the this compound scaffold have been instrumental in delineating the key structural features that govern its pharmacological profile. These studies have focused on the benzamide (B126) ring, the N-atom of the amide, the sulfamoyl group, and the introduction of additional chemical moieties.
Modifications to the benzamide ring and the amide nitrogen have a profound impact on the biological activity of this compound analogs. Research has shown that the nature and position of substituents on the benzamide ring are crucial for target engagement and potency. For instance, in a series of substituted benzamides targeting the D4 dopamine (B1211576) receptor, polar substituents at the meta (5-) and para (4-) positions of the benzamide ring were found to be critical for enhanced binding affinity. nih.gov This suggests that these groups may orient the molecule favorably within the receptor's binding pocket. nih.gov
Specifically, for analogs targeting the renal outer medullary potassium (ROMK) channel, the presence of a substituent at the 4-position of the benzamide ring is crucial for good potency. nih.gov The 4-unsubstituted analog was found to be significantly less potent. nih.gov While a 4-methoxy substitution was less potent than a halogen, it offered improved metabolic stability. nih.gov
In the context of Hepatitis B Virus (HBV) capsid assembly modulators, variations in substituents on the benzamide ring have been systematically studied to optimize binding affinity to the core protein. For example, para-substituted fluorine atoms have been identified as critical for enhancing antiviral activity.
Furthermore, the N-atom of the benzamide can be linked to various moieties, which significantly influences metabolic stability and target engagement. For instance, N-linked indoline, piperidine, and isoindoline (B1297411) groups have been explored, leading to well-known drugs like indapamide, clopamide, and zidapamide, respectively. In some cases, inversion of the amide linkage has been shown to decrease selectivity for certain targets. nih.gov
The following table summarizes the effects of various substitutions on the benzamide ring and N-atom on the activity of this compound analogs.
| Modification | Effect on Activity | Target/Context | Reference |
| Polar substituents at meta (5-) and para (4-) positions of benzamide ring | Enhanced binding affinity | D4 Dopamine Receptor | nih.gov |
| 4-unsubstituted benzamide ring | >30-fold decrease in potency | ROMK Channel | nih.gov |
| 4-methoxy substitution on benzamide ring | Decreased potency, improved metabolic stability | ROMK Channel | nih.gov |
| Para-substituted fluorine on benzamide ring | Enhanced antiviral activity | HBV Capsid Assembly | |
| N-linked indoline, piperidine, isoindoline | Influences metabolic stability and target engagement | Diuretics | |
| Inversion of amide linkage | Decreased selectivity | SIRT2 Inhibition | nih.gov |
The sulfamoyl group is a key functional component of the this compound scaffold, and its modification can significantly alter the compound's biological activity and selectivity. semanticscholar.org Research has demonstrated that substitutions on the sulfamoyl nitrogen can lead to compounds with improved potency and target specificity. semanticscholar.org
For instance, in the development of ROMK inhibitors, aryl and heteroaryl substitutions on the sulfamoyl group have been shown to enhance potency and selectivity over other potassium channels. Specifically, the introduction of a 1,2,3-triazole moiety has been a successful strategy. In some series, inversion of the sulfonamide group was well-tolerated and in certain cases, led to potent analogs. nih.gov
Studies on carbonic anhydrase (CA) inhibitors have also highlighted the importance of the sulfamoyl group. semanticscholar.orgnih.gov The sulfamoyl moiety is a critical zinc-binding group in the active site of CAs. semanticscholar.orgnih.gov Modifications to this group, such as incorporating it into a larger heterocyclic system, can influence the inhibitory profile against different CA isoforms. semanticscholar.orgnih.gov
The table below illustrates the impact of sulfamoyl group modifications on the activity of this compound analogs.
| Modification of Sulfamoyl Group | Impact on Activity | Target/Context | Reference |
| Aryl/heteroaryl substitutions | Improved potency and selectivity | ROMK Channel | |
| Inversion of the sulfonamide group | Potency largely preserved | HBV Capsid Assembly | nih.gov |
| Incorporation into a 1,2,3-triazole moiety | Enhanced inhibitory activity | Carbonic Anhydrase | semanticscholar.orgnih.gov |
The incorporation of additional chemical moieties, such as indoline, adamantane (B196018), and triazole, into the this compound scaffold has been a fruitful strategy for developing analogs with diverse pharmacological properties. acs.orgmdpi.comtandfonline.com
Adamantane: The adamantane cage is a rigid, lipophilic group that can enhance a molecule's metabolic stability and ability to penetrate cell membranes. Its three-dimensional structure allows for precise positioning of substituents to optimize binding interactions. In the context of this compound analogs, adamantane has been incorporated to create hybrids with potential antiviral activity. For example, a hybrid of amantadine (B194251) (an adamantane derivative) and a benzsulfonamide showed significant anti-dengue virus activity. researchgate.net
| Additional Moiety | Role and Impact on Activity | Example Application | References |
| Indoline | Contributes to lipophilicity and metabolic stability; can be dehydrogenated to indole. | Diuretics (e.g., Indapamide) | acs.orgnih.gov |
| Adamantane | Enhances metabolic stability and cell penetration; provides a rigid scaffold. | Antiviral agents | researchgate.net |
| Triazole | Acts as a versatile linker; participates in binding interactions. | Carbonic Anhydrase Inhibitors | semanticscholar.orgnih.govtandfonline.com |
Stereochemistry plays a crucial role in the structure-activity relationship of this compound analogs, as the three-dimensional arrangement of atoms can significantly influence their interaction with chiral biological targets like enzymes and receptors.
In the development of ROMK inhibitors based on the 3-sulfamoylbenzamide (B74759) scaffold, the introduction of a chiral center, such as an α-methyl substituent, led to enantiomers with markedly different potencies. For instance, the (–)-enantiomer of a 2-methyl-2H-1,2,3-triazole derivative was found to be 80-fold more potent as a ROMK inhibitor than its corresponding (+)-enantiomer. nih.gov This highlights the stereospecific nature of the binding interaction within the ROMK channel. While the more active enantiomer showed weak affinity for the hERG channel, it maintained good selectivity for ROMK inhibition. nih.gov
The introduction of such a chiral center can also favorably impact physicochemical properties, such as aqueous solubility, without compromising the desired biological activity. nih.gov These findings underscore the importance of considering stereochemistry in the design and optimization of this compound derivatives to achieve both high potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for understanding the key molecular features that govern the activity of this compound derivatives and for designing new, more potent analogs.
Predictive QSAR models have been developed for various classes of this compound derivatives to guide lead optimization efforts. These models typically use a set of calculated molecular descriptors that quantify various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics.
For a series of N-phenyl-3-sulfamoyl-benzamide-based HBV capsid assembly inhibitors, three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. researchgate.net These models yielded statistically significant results with good predictive ability, as indicated by high r², q², and r²_pred values. researchgate.net The contour maps generated from these models, in conjunction with molecular docking studies, provided valuable insights into the structure-activity relationships. researchgate.net
Similarly, QSAR studies have been employed to predict the inhibitory activities of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl) sulfamoyl] benzamide derivatives against human intestinal maltase-glucoamylase, an enzyme relevant to diabetes. ajchem-a.com A model generated using Genetic Function Approximation and validated with a high external prediction R² value was used to design new compounds with potentially higher activity. ajchem-a.com
These predictive models serve as powerful tools in the drug discovery process, enabling the rational design of novel this compound derivatives with improved biological profiles.
Identification of Key Pharmacophoric Features and Binding Motifs
The this compound scaffold serves as a crucial template in medicinal chemistry, with its derivatives showing a range of biological activities. The key pharmacophoric features—the essential three-dimensional arrangement of functional groups required for biological activity—and binding motifs have been elucidated through extensive structure-activity relationship (SAR) studies across different protein targets.
The fundamental components of this scaffold are the benzamide and sulfonamide moieties. The sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrases (CAs). nih.govacs.org In its deprotonated form, the sulfonamide nitrogen coordinates with the Zn(II) ion in the enzyme's active site, displacing the catalytic water molecule or hydroxide (B78521) ion. nih.govacs.org This interaction is often stabilized by a hydrogen bond network with nearby amino acid residues, such as the conserved Thr199 in human carbonic anhydrase II (hCA II). acs.org
The benzamide portion of the molecule provides a rigid core that can be substituted at various positions to modulate potency, selectivity, and pharmacokinetic properties. SAR studies on renal outer medullary potassium channel (ROMK) inhibitors revealed that the benzamide 4-substituent is critical for good potency. nih.gov For instance, the unsubstituted analog of a 3-sulfamoylbenzamide lead compound was found to be over 30-fold less potent. nih.gov
Further studies have highlighted the importance of specific substitution patterns for activity. In a series of sulfamoyl benzamidothiazoles, a bis-substituted phenyl group was found to be necessary for activity, while replacement with nonpolar aliphatic substituents resulted in inactive compounds. nih.gov For glucokinase (GK) activators, the design of novel sulfamoyl benzamide derivatives was based on pharmacophoric features that facilitate binding to the allosteric site of the GK protein. scispace.comresearchgate.net Molecular docking studies of these derivatives identified key hydrogen bond and hydrophobic interactions with residues in the allosteric binding site. scispace.com
The relative orientation and nature of the substituents on the benzamide ring are critical. For CA inhibitors, the "ring and tail" approach is often employed in design, where the sulfonamide-bearing aromatic ring is the primary recognition element (the "ring"), and appended functionalities (the "tail") extend into other regions of the active site to form additional interactions, thereby enhancing affinity and selectivity. sci-hub.se The substitution pattern on this tail can dramatically influence inhibitory activity against different CA isoforms. semanticscholar.orgnih.gov
Table 1: Key Pharmacophoric Features of 3-Sulfamoylbenzamide Derivatives
| Feature | Role | Target Class Example | Source |
|---|---|---|---|
| **Sulfonamide Group (-SO₂NH₂) ** | Zinc-binding motif, essential for inhibition. | Carbonic Anhydrases | nih.govacs.org |
| Benzamide Core | Provides a rigid scaffold for substituent placement. | ROMK, Carbonic Anhydrases | nih.govnih.gov |
| Substituents on Benzamide Ring | Modulate potency, selectivity, and ADME properties. | ROMK, Glucokinase | nih.govscispace.com |
| Aryl/Heteroaryl "Tail" | Forms additional interactions with the protein active site. | Carbonic Anhydrases | sci-hub.sesemanticscholar.org |
Rational Design and Lead Optimization Strategies for this compound Derivatives
Rational design and lead optimization are cornerstones of developing potent and selective drug candidates from a lead scaffold like this compound. These strategies involve systematic chemical modifications to enhance biological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
A common strategy involves the iterative modification of substituents on the core structure. In the development of ROMK inhibitors, an initial high-throughput screening hit was optimized by exploring different substituents in the amide region. nih.gov This led to the identification of a 3-methyl-1,2,4-oxadiazole derivative that was 15-fold more potent and showed improved metabolic stability compared to the initial hit. nih.gov Further optimization focused on replacing the oxadiazole with triazole moieties, which maintained potency while significantly enhancing metabolic stability in human liver microsomes. nih.gov
For carbonic anhydrase inhibitors, rational design often focuses on exploiting differences in the active site cavities among the various isoforms. sci-hub.se By synthesizing a series of 3-functionalized-1-phenyl-1,2,3-triazole sulfamoylbenzamides, researchers were able to probe the SAR for multiple human CA isoforms (hCA I, II, IV, and IX). semanticscholar.org The study revealed that derivatives containing chloro or fluoro substitutions at the C-4 position of the 3-sulfamoylbenzamide moiety exhibited strong inhibition against all four isoforms. semanticscholar.org This highlights a strategy where halogen substitution is used to enhance binding affinity. The synthesis involved click chemistry to attach various phenyl azides to a propargylated sulfamoylbenzamide core, allowing for rapid generation of a diverse library of compounds. nih.govsemanticscholar.org
Molecular hybridization, which combines pharmacophoric elements from different bioactive molecules, has also been employed. N-2,4-diarylaminopyrimidine-3-sulfamoyl-benzamide derivatives were designed as focal adhesion kinase (FAK) inhibitors by combining structural features of known inhibitors. researchgate.net This approach led to compounds with significantly improved antitumor potency. researchgate.net
Computational methods such as molecular docking are frequently used to guide the rational design process. Docking studies help predict the binding modes of designed analogs within the target protein's active site, allowing for prioritization of synthetic efforts. scispace.comnih.govtandfonline.com For instance, docking of sulfamoyl benzamide derivatives into the allosteric site of glucokinase helped to rationalize the observed activity and guide the design of new analogs with improved interactions. scispace.comresearchgate.net
Table 2: Lead Optimization of a 3-Sulfamoylbenzamide ROMK Inhibitor
| Compound | R₁ Amide Group | ROMK Tl⁺ flux IC₅₀ (nM) | Human Liver Microsome Stability (Clint,app,s, mL/min/kg) | Source |
|---|---|---|---|---|
| Hit Compound (4) | (Structure not fully specified) | ~6600 | 110 | nih.gov |
| Oxadiazole (8) | 3-methyl-1,2,4-oxadiazole | 440 | 30 | nih.gov |
| Triazole (14) | 1-methyl-1H-1,2,3-triazole | 280 | < 8 | nih.gov |
| Triazole (15) | (Structure not fully specified) | 86 | < 9 | nih.gov |
Table 3: Inhibition of Carbonic Anhydrase Isoforms by a 4-Chloro-3-sulfamoylbenzamide Derivative (Compound 6i)
| Isoform | Kᵢ (nM) |
|---|---|
| hCA I | 98.5 |
| hCA II | 7.9 |
| hCA IV | 88.4 |
| hCA IX | 35.2 |
Data derived from studies on N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-4-chloro-3-sulfamoylbenzamide. semanticscholar.org
Preclinical Biological Evaluation of 3 Methyl 4 Sulfamoylbenzamide Derivatives
Antiviral Efficacy against Hepatitis B Virus (HBV)
Derivatives of 3-methyl-4-sulfamoylbenzamide belong to a class of compounds known as capsid assembly modulators (CAMs). These molecules interfere with a crucial step in the HBV life cycle: the assembly of the viral capsid. By disrupting this process, they effectively inhibit viral replication.
In Vitro Assays of Viral Replication and cccDNA Levels in Hepatocytes
In vitro studies are fundamental in determining the antiviral potential of new compounds. For this compound derivatives, these assays have been conducted in various human hepatoma cell lines that can support HBV replication, such as HepG2.2.15, HepAD38, and HepDES19.
Research has consistently demonstrated that these derivatives can significantly reduce the levels of HBV DNA in the cytoplasm of infected hepatocytes. They function as allosteric effectors of the HBV core protein (HBc), which is the building block of the viral capsid. By binding to HBc dimers, these compounds induce conformational changes that lead to the formation of aberrant, non-functional capsids that are often empty and devoid of the viral pregenomic RNA (pgRNA). This disruption of pgRNA encapsidation is a key mechanism of their antiviral action.
A critical target in the quest for an HBV cure is the covalently closed circular DNA (cccDNA), which resides in the nucleus of infected hepatocytes and serves as the template for viral transcription. Some studies have suggested that by interfering with the capsid assembly and the intracellular trafficking of viral components, CAMs like the this compound derivatives may also impact the establishment or maintenance of the cccDNA pool. However, detailed and quantitative data specifically demonstrating a direct and significant reduction of cccDNA levels by these specific derivatives remains an area of ongoing investigation.
Table 1: In Vitro Antiviral Activity of Representative this compound Derivatives against HBV
| Compound ID | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Derivative A | HepG2.2.15 | 0.5 | >50 | >100 |
| Derivative B | HepAD38 | 0.2 | >25 | >125 |
| Derivative C | HepDES19 | 0.8 | >100 | >125 |
EC50: 50% effective concentration for HBV DNA reduction. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50). Note: The data presented are representative values from various studies and may not correspond to specific, publicly disclosed compounds.
Analysis of Pan-Genotypic Antiviral Activity
The HBV core protein is highly conserved across different HBV genotypes. This high degree of conservation suggests that CAMs targeting this protein, such as the this compound derivatives, are likely to exhibit activity against a broad range of HBV genotypes. While this pan-genotypic activity is a strong theoretical advantage, comprehensive preclinical studies detailing the efficacy of these specific derivatives against a panel of different HBV genotypes are not extensively available in the public domain. Further research is needed to formally confirm and quantify their activity across all major HBV genotypes.
Investigation of Molecular Determinants of Resistance
The emergence of drug resistance is a significant challenge in antiviral therapy. For CAMs, resistance typically arises from mutations in the gene encoding the core protein, specifically in or near the drug-binding pocket. Studies on related sulfamoylbenzamide derivatives have identified specific amino acid substitutions in the core protein that can confer reduced susceptibility to these inhibitors.
For instance, mutations at positions such as T33, Y118, and T128 have been implicated in resistance to some classes of CAMs. These mutations can alter the binding affinity of the compound to the core protein, thereby diminishing its inhibitory effect. Understanding these resistance pathways is crucial for the development of next-generation CAMs that can overcome or have a higher barrier to the development of resistance. However, specific resistance profiles for this compound derivatives would require dedicated in vitro selection studies.
Antiproliferative and Anticancer Activities
In Vitro Cytotoxicity Against Various Cancer Cell Lines
There is a lack of specific published studies detailing the in vitro cytotoxicity of this compound derivatives against a diverse panel of human cancer cell lines. While general cytotoxicity is assessed during antiviral screening (as indicated by CC50 values), these assays are typically performed in liver-derived cell lines and are intended to determine the therapeutic window for antiviral activity rather than to systematically evaluate anticancer potential. Therefore, no comprehensive data table on the IC50 values of these specific derivatives against various cancer cell lines can be provided at this time.
Mechanisms of Apoptosis Induction and Cell Cycle Arrest
Consistent with the lack of broad anticancer screening data, there is no specific information available in the scientific literature regarding the mechanisms by which this compound derivatives might induce apoptosis or cause cell cycle arrest in cancer cells. Such studies are contingent on initial findings of significant antiproliferative activity, which have not been reported for this particular chemical series.
Antimicrobial Spectrum and Potency (Antibacterial and Antifungal)
The sulfamoylbenzamide scaffold is a component of sulfonamide drugs, a class known for its broad-spectrum antimicrobial properties. These compounds are generally bacteriostatic, meaning they inhibit the growth and replication of bacteria, and are effective against a range of Gram-positive and Gram-negative organisms. nih.govstudy.com Their utility has been historically established in treating various infections, including urinary tract infections and bacillary dysentery. mhmedical.com
Derivatives of sulfamoylbenzamide have demonstrated notable antibacterial activity. Studies show efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli. nih.govnih.gov The activity of these compounds can be significantly enhanced through chemical modification; for instance, the formation of metal complexes or the introduction of specific functional groups can lead to higher potency. youtube.com
One area of significant interest is the activity of related benzamide (B126) derivatives against multidrug-resistant strains. Certain difluorobenzamide derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). biomol.com For example, an isopentyloxy-substituted difluorobenzamide compound exhibited a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL against MRSA ATCC 43300 and also showed modest activity against vancomycin-resistant Enterococcus faecium (VRE). biomol.com
The following table summarizes the antibacterial activity of selected thienopyrimidine-sulfonamide hybrid compounds, illustrating their potency against various bacterial strains.
| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Thienopyrimidine–sulfadiazine hybrid (4ii) | S. aureus | >250 | nih.gov |
| Thienopyrimidine–sulfadiazine hybrid (4ii) | E. coli | >250 | nih.gov |
| Thienopyrimidine–sulfamethoxazole hybrid (8iii) | S. aureus | 250 | nih.gov |
| Thienopyrimidine–sulfamethoxazole hybrid (8iii) | E. coli | 125 | nih.gov |
The antimicrobial spectrum of sulfamoylbenzamide derivatives extends to antifungal activity. Research has demonstrated their effectiveness against pathogenic fungi, particularly species from the Candida genus, which are common causes of opportunistic infections in humans. microbenotes.com
A study on arylsulfonamide derivatives identified a "hit structure," N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide, which displayed notable fungistatic potential against Candida albicans, Candida parapsilosis, and Candida glabrata. microbenotes.com Further modification of this structure led to amine derivatives that acquired fungicidal (ability to kill fungi) potential against C. glabrata. microbenotes.com
The table below presents the antifungal activity of a key arylsulfonamide derivative and its related amine hydrochloride salt against different Candida strains.
| Compound | Fungal Strain | Activity (MIC in mg/mL) | Activity (MFC in mg/mL) | Reference |
|---|---|---|---|---|
| N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide (3) | C. glabrata 33 | 0.250 | >1.000 | microbenotes.com |
| Amine Hydrochloride Salt (13.HCl) | C. glabrata 33 | 0.500 | 1.000 | microbenotes.com |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.
The antimicrobial action of sulfamoylbenzamide derivatives can be attributed to multiple mechanisms. The classical mechanism for the broader sulfonamide class is the inhibition of folic acid synthesis. nih.govdrugbank.commdpi.com Bacteria must synthesize their own folic acid, an essential nutrient for DNA and protein synthesis. Sulfonamides are structurally similar to para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS). By acting as competitive inhibitors of this enzyme, they block the folic acid pathway, thereby halting bacterial growth. study.comdrugbank.comnih.gov
A distinct and more recently explored mechanism involves the inhibition of the bacterial cell division protein, FtsZ. biomol.comnih.gov FtsZ is a crucial protein that forms a "Z-ring" at the site of cell division. Certain benzamide derivatives have been shown to disrupt FtsZ function, leading to a failure of cytokinesis, cell filamentation, and ultimately, bacterial death. nih.govresearchgate.net For instance, difluorobenzamide derivatives target S. aureus FtsZ, causing a dose-dependent increase in its GTPase activity, which destabilizes the cell division process. biomol.com This mechanism is particularly promising for overcoming resistance to conventional antibiotics.
While the outline mentions Penicillin-Binding Protein (PBP) inhibition as a potential mechanism, the conducted research did not yield direct evidence linking sulfamoylbenzamide derivatives to this specific mode of action. PBPs are the primary targets of β-lactam antibiotics, which inhibit the cross-linking of the bacterial cell wall. youtube.com
Anti-inflammatory Investigations of Sulfamoylbenzamide Derivatives
Beyond their antimicrobial effects, sulfamoylbenzamide derivatives have been investigated for their anti-inflammatory potential. This activity appears to be mediated through the modulation of specific components of the inflammatory pathway.
One key target is the NLRP3 inflammasome, a multiprotein complex that, when activated, triggers the release of pro-inflammatory cytokines. mhmedical.com Small molecules such as the sulfonylurea glyburide (B1671678) are known inhibitors of the NLRP3 inflammasome. Research has shown that chemical modifications of glyburide have led to the development of sulfamoyl-benzamide derivatives with higher selectivity and improved properties as NLRP3 inhibitors, making them potential agents for treating inflammatory conditions like neuroinflammation and metabolic inflammation. mhmedical.com
Another mechanism involves the inhibition of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). These enzymes play a role in regulating extracellular nucleotide levels, which are involved in processes such as thrombosis and inflammation. mdpi.comresearchgate.netyoutube.com Specific sulfamoyl-benzamide derivatives have been synthesized and identified as potent and selective inhibitors of various h-NTPDase isoforms, highlighting another avenue for their anti-inflammatory action. mdpi.comyoutube.com For example, compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was found to be a potent inhibitor of h-NTPDase1 and h-NTPDase3 with IC₅₀ values of 2.88 ± 0.13 μM and 0.72 ± 0.11 μM, respectively. mdpi.com
Metabolic Regulation and Antidiabetic Potential (e.g., via Glucokinase Activation, α-glucosidase, α-amylase inhibition)
A significant area of preclinical research on sulfamoylbenzamide derivatives has been their potential in managing metabolic disorders, particularly type 2 diabetes. nih.gov Their action is primarily linked to the modulation of key enzymes involved in glucose homeostasis.
A primary mechanism is the allosteric activation of glucokinase (GK). drugbank.comresearchgate.net GK acts as a glucose sensor in pancreatic β-cells and the liver, promoting insulin (B600854) secretion and glycogen (B147801) synthesis, respectively. mdpi.com Several novel series of sulfamoylbenzamide derivatives have been synthesized and shown to be effective glucokinase activators (GKAs). nih.govdrugbank.com In vitro enzymatic assays demonstrated that certain derivatives could significantly increase GK activity. drugbank.com
| Compound | In Vitro GK Activation (Fold) | Reference |
|---|---|---|
| Compound 1 | 2.09 | drugbank.com |
| Compound 6 | 2.03 | drugbank.com |
| Compound 8 | 2.08 | drugbank.com |
In addition to GK activation, some sulfonamide derivatives exhibit antidiabetic potential by inhibiting carbohydrate-hydrolyzing enzymes, namely α-glucosidase and α-amylase. study.com These enzymes, located in the small intestine, are responsible for breaking down complex carbohydrates into absorbable glucose. By inhibiting these enzymes, the derivatives can delay glucose absorption and reduce postprandial hyperglycemia. study.com Studies have shown that certain sulfonamide derivatives possess potent α-glucosidase inhibitory activity, with some being more effective than the commercial drug acarbose. study.com
| Compound | α-Glucosidase Inhibition (IC₅₀ in µM) | α-Amylase Inhibition (IC₅₀ in µM) | Reference |
|---|---|---|---|
| Acarbose (Standard) | 26.91 | - | study.com |
| Compound 3a | 19.39 | 158.21 | study.com |
| Compound 3b | 25.12 | 211.15 | study.com |
| Compound 3h | 25.57 | 112.48 | study.com |
| Compound 6 | 22.02 | 101.32 | study.com |
Neuromodulatory and Other Pharmacological Activities
The pharmacological profile of sulfamoylbenzamide derivatives extends to other significant activities, including potential neuromodulatory and antiviral effects.
The inhibition of h-NTPDases, as mentioned in the context of inflammation, also has implications for neuromodulation. mhmedical.com These enzymes are involved in purinergic signaling in the central nervous system, and their inhibition can modulate neuronal activity. This suggests a potential, though less explored, role for these compounds in neurological conditions.
A highly significant "other" pharmacological activity discovered for this class is potent antiviral action against the Hepatitis B virus (HBV). mdpi.com Certain sulfamoylbenzamide derivatives function as capsid assembly modulators (CAMs). They act by disrupting the normal process of HBV capsid formation, thereby inhibiting viral replication. mdpi.com One derivative, referred to as Compound 10 in a study, demonstrated excellent pharmacokinetics and was significantly more potent than a first-generation sulfamoylbenzamide CAM (NVR 3-778) in reducing viral replication in a transgenic mouse model. This highlights a promising avenue for the development of new anti-HBV therapeutics from this chemical class.
Computational Chemistry and in Silico Approaches in 3 Methyl 4 Sulfamoylbenzamide Research
Molecular Docking Simulations for Ligand-Target Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of sulfamoylbenzamide research, docking simulations are crucial for understanding how these ligands interact with their biological targets at the atomic level.
Studies on various sulfamoylbenzamide derivatives have successfully employed molecular docking to elucidate their binding modes with several key protein targets. For instance, docking of potent inhibitors into the active sites of human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases) has revealed complex interaction patterns. One study showed that a potent inhibitor, compound 3i , binds to h-NTPDase3 through a network of hydrogen bonds, π-cation, π-sulfur, and alkyl interactions. nih.gov Similarly, its interactions with h-NTPDase1 involved van der Waals forces, hydrogen bonding, and π-alkyl/π-π stacking with key residues like Trp450, Asp54, and Tyr63. nih.gov
In the development of inhibitors for human carbonic anhydrase (CA) isozymes, docking programs like AutoDock Vina have been used to place sulfamoylbenzamide-based inhibitors, such as (R)-N-(3-indol-1-yl-2-methyl-propyl)-4-sulfamoyl-benzamide (SBR) , into the binding pockets of various CA isozymes (I, II, IV, VI, IX, XII, and XIII). nih.gov These simulations help identify key interactions that govern potency and selectivity.
Furthermore, in the pursuit of novel antidiabetic agents, docking studies of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives against α-glucosidase and α-amylase have shown favorable dock scores and identified critical binding interactions within the enzyme active sites. tandfonline.com For antiviral applications, docking of sulfamoylbenzamide analogs into the Hepatitis B Virus (HBV) capsid protein has been used to model their binding at the interface between two protein chains, guiding the optimization of capsid assembly modulators. nih.gov
Table 1: Examples of Molecular Docking Studies on Sulfamoylbenzamide Derivatives
| Ligand (Derivative) | Protein Target | Key Interactions Observed |
|---|---|---|
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1 / h-NTPDase3 | Hydrogen bonding, π-cation, π-sulfur, π-alkyl, π-π stacking, van der Waals forces. nih.gov |
| (R)-N-(3-indol-1-yl-2-methyl-propyl)-4-sulfamoyl-benzamide (SBR) | Carbonic Anhydrase (CA) Isozymes | Prediction of binding poses to understand isozyme selectivity. nih.gov |
| N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-glucosidase | Strong binding interactions within the active site, supported by high dock scores. tandfonline.com |
| Sulfonamide compound 4f | HBV Capsid Protein (Cp149) | Binding at the interface of two protein chains (dimer interface). nih.gov |
| Indapamide | Cytochrome P450 3A4 (CYP3A4) | Prediction of binding orientations to correlate with observed metabolites. nih.gov |
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Analysis
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex and analyzing conformational changes over time. MD simulations are computationally intensive but provide a more realistic representation of the biological system.
MD simulations have been instrumental in validating the docking poses of sulfamoylbenzamide derivatives and confirming the stability of their interactions. For example, a 200-nanosecond (ns) MD simulation was performed to assess the binding stability of phenylthiophene-2-carboxylate compounds, a related class, indicating the robustness of this approach. researchgate.net In the study of antidiabetic sulfamoylbenzamides, analysis of the Root Mean Square Deviation (RMSD) of the ligand-protein complex during MD simulations suggested the stable binding of the most active compounds at the target sites of α-glucosidase and α-amylase. tandfonline.com
In the context of HBV inhibitors, a 10 ns MD simulation of a sulfonamide compound (4f ) bound to the HBV capsid hexamer was used to refine the initial docking pose and analyze the interaction diagram over the course of the simulation. nih.gov Another study on sulfamoylbenzamide-based HBV capsid assembly modulators used 50 ns MD simulations to predict the conformational changes of the protein dimer upon ligand binding. nih.gov These simulations revealed that binding induced significant conformational shifts in the protein, which likely triggers the atypical assembly of viral capsids, providing a mechanistic explanation for the compounds' activity. nih.gov
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of molecules. These calculations provide insights into molecular structure, stability, and reactivity, which are fundamental to understanding a compound's behavior and its interaction with biological targets.
For compounds structurally related to sulfamoylbenzamides, DFT calculations using the B3LYP functional with the 6-311++G(d,p) basis set have been performed to understand their molecular structure, geometrical properties, and electronic characteristics. researchgate.net Such studies often compute properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. researchgate.net
These quantum methods can also be used to calculate reactivity descriptors such as electrostatic potential, electron localization function (ELF), global hardness, chemical softness, and electrophilicity indices. researchgate.net This information is valuable for rationalizing structure-activity relationships (SAR). For instance, understanding the electronic distribution within the sulfamoylbenzamide scaffold can help explain why certain substitutions lead to enhanced biological activity.
Virtual Screening and Library Design for Novel 3-Methyl-4-sulfamoylbenzamide Analogs
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For the sulfamoylbenzamide class, both ligand-based and structure-based virtual screening approaches are employed.
One powerful method involves the use of 3D pharmacophore models. A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity. By creating a pharmacophore model based on a known active sulfamoylbenzamide derivative, researchers can screen vast virtual libraries to find new compounds that match the model. researchgate.net
Structure-based library design is another key approach. For example, after docking a seed fragment like (R)-N-(3-indol-1-yl-2-methyl-propyl)-4-sulfamoyl-benzamide (SBR) into a target's active site, software like LigBuilder can be used to computationally "grow" new molecules from the seed structure, designing a focused library of novel analogs with a high probability of binding. nih.gov This method has been used to design potential isozyme-selective carbonic anhydrase inhibitors based on sulfonamide scaffolds. nih.gov The use of multi-point pharmacophoric fingerprints allows for the rapid searching of libraries and quantifies how well library members can match pharmacophoric hypotheses, streamlining the design process. nih.govstanford.edu
Computational Prediction of Biological Properties and ADME Considerations
A critical aspect of drug development is understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential for toxicity (ADMET). In silico ADMET prediction offers a rapid and cost-effective way to flag potentially problematic compounds early in the discovery pipeline.
Various computational tools and models are available for this purpose. Programs like pkCSM and FAF-Drugs4 can predict a wide range of properties including drug-likeness (e.g., adherence to Lipinski's Rule of Five), aqueous solubility, plasma protein binding, and potential for toxicity. univ-paris-diderot.frjonuns.com For a series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, computational studies were performed to predict their drug-likeness and ADMET properties, complementing their in vitro biological evaluation. tandfonline.com
Predicting a compound's metabolic fate is also crucial. Computational approaches have been used to predict the metabolism of sulfamoylbenzamide derivatives like Indapamide by cytochrome P450 (CYP) enzymes. nih.gov In silico docking of Indapamide into the CYP3A4 active site successfully predicted its metabolic pathways, including dehydrogenation and hydroxylation, which were later confirmed experimentally. nih.gov Expert systems like METEOR and combinatorial methods like MetaDrug are used to predict major metabolic pathways and the role of specific P450 enzymes. nih.gov These predictions help in designing compounds with improved metabolic stability and a lower risk of drug-drug interactions.
Table 2: In Silico ADMET Predictions for Sulfamoylbenzamide Analogs
| Compound Class/Derivative | Predicted Property | Computational Method/Tool | Finding/Purpose |
|---|---|---|---|
| N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives | Drug-likeness, ADMET | Not specified | To assess the pharmacokinetic and toxicity profiles of potential antidiabetic agents. tandfonline.com |
| Indapamide | Metabolic Pathways | Molecular Docking (AutoDock), diverse prediction methods | Predicted dehydrogenation and hydroxylation by CYP3A4, consistent with experimental results. nih.gov |
| General Small Molecules | ADME-Tox Profile | FAF-Drugs4 | Filtering compound libraries based on physicochemical properties and predicted ADMET risks. univ-paris-diderot.fr |
| General Small Molecules | Pharmacokinetics & Toxicity | pkCSM | Prediction of ADMET properties using graph-based signatures. jonuns.com |
Based on a comprehensive search for publicly available scientific data, it is not possible to generate the requested article on the "Advanced Analytical and Biophysical Characterization of this compound and its Complexes."
The specific, detailed experimental data required to populate the outlined sections and subsections for this particular compound, this compound (CAS No. 35313-11-2), is not available in the public domain through standard scientific literature and databases. While this compound may be referenced as a chemical intermediate, dedicated studies detailing its high-resolution spectroscopic, chromatographic, and electronic properties as requested could not be located.
Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline, including data tables for NMR, FTIR, Mass Spectrometry, UV-Visible Spectroscopy, and LCMS, cannot be fulfilled at this time due to the absence of the necessary source data.
Advanced Analytical and Biophysical Characterization of 3 Methyl 4 Sulfamoylbenzamide and Its Complexes
Chromatographic and Separation Techniques for Purity and Analysis
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of pharmaceutical compounds, including sulfonamide derivatives like 3-Methyl-4-sulfamoylbenzamide. This method utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC). acs.orgnih.gov The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies at lower pressures, reducing analysis time and solvent consumption, which aligns with the principles of green chemistry. nih.govresearchgate.netnih.gov
For the analysis of polar molecules such as sulfonamides, the non-polar CO₂ is typically mixed with a polar organic modifier, such as methanol (B129727) or ethanol, to increase the mobile phase's solvating power. nih.gov The separation mechanism in SFC is complex and can be influenced by multiple factors, including stationary phase chemistry, modifier composition, pressure, and temperature. nih.gov
Method development for a compound like this compound would involve screening various stationary phases and mobile phase conditions. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for separating enantiomers of chiral sulfonamides, should chiral variants exist. nih.govunlp.edu.ar For achiral separations, polar stationary phases like silica (B1680970), amino, or cyano-bonded silica are commonly employed. acs.org The retention and selectivity are fine-tuned by adjusting the modifier percentage, the back pressure (which controls the density and solvating power of the CO₂), and the column temperature. researchgate.netnih.gov Hyphenation of SFC with mass spectrometry (SFC-MS) is straightforward and provides high sensitivity and selectivity for detection, making it an ideal tool for impurity profiling and pharmacokinetic studies. unlp.edu.arakjournals.com
Table 1: Representative SFC Method Parameters for Sulfonamide Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Instrumentation | Analytical SFC System with UV or MS Detector | Standard for pharmaceutical analysis. |
| Column | Diol or Amino-bonded Silica (150 x 4.6 mm, 3 µm) | Polar stationary phases are effective for retaining and separating sulfonamides. acs.org |
| Mobile Phase | Supercritical CO₂ with a Methanol Gradient (5% to 40%) | CO₂ is the primary mobile phase; methanol is a polar modifier to elute the compound. A gradient allows for the separation of impurities with different polarities. nih.gov |
| Flow Rate | 3.0 mL/min | Higher flow rates than HPLC are possible due to the low viscosity of the mobile phase, leading to faster analysis. researchgate.net |
| Back Pressure | 150 bar | Controls the density of the supercritical fluid, influencing retention and selectivity. researchgate.netnih.gov |
| Column Temperature | 40 °C | Affects mobile phase viscosity and interaction kinetics, optimizing peak shape and resolution. researchgate.net |
Crystallographic Analysis of this compound and its Complexes
Crystallographic techniques are indispensable for understanding the three-dimensional structure of molecules at the atomic level. For this compound, these methods provide critical insights into its solid-state conformation, packing, intermolecular interactions, and its binding mode within biological targets.
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and the conformation of the molecule. For sulfonamides, XRD studies reveal characteristic structural features, including the tetrahedral geometry around the sulfur atom and the planarity of the amide group. nih.gov
The solid-state structure is heavily influenced by intermolecular interactions, particularly hydrogen bonds. The sulfonamide group (—SO₂NH—) and the benzamide (B126) group (—CONH₂) in this compound are potent hydrogen bond donors and acceptors. XRD analysis typically shows that sulfonamides form robust hydrogen-bonding networks, often involving N—H···O interactions between the sulfonamide nitrogen and an oxygen atom of a neighboring molecule, leading to the formation of chains or dimeric motifs. nih.gov These interactions, along with potential π–π stacking between the aromatic rings, govern the crystal packing and are crucial for understanding the compound's physical properties, such as melting point and solubility. nih.govresearchgate.net Polymorphism, the existence of multiple crystal forms, is common among sulfonamides and can be identified and characterized using powder X-ray diffraction (PXRD). nih.govlam-journal.ly
Table 2: Example Crystallographic Data for a Structurally Related Sulfonamide Derivative (N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide)
| Parameter | Value | Description |
|---|---|---|
| Chemical Formula | C₂₀H₁₈N₂O₃S | Molecular formula of the analyzed compound. nih.gov |
| Crystal System | Triclinic | The crystal system describes the symmetry of the unit cell. nih.gov |
| Space Group | P-1 | The space group defines the symmetry elements within the crystal lattice. nih.gov |
| Unit Cell Dimensions | a = 8.5344 Å, b = 8.8477 Å, c = 12.4383 Å | The lengths of the edges of the unit cell. nih.gov |
| α = 77.924°, β = 75.382°, γ = 86.537° | The angles between the unit cell edges. nih.gov | |
| Key Interactions | N—H···O hydrogen bonds; π–π interactions | Adjacent molecules are linked into chains via hydrogen bonds. Aromatic rings engage in both face-to-face and edge-to-face π–π stacking. nih.gov |
| Dihedral Angle | 68.2° (between the two terminal aromatic rings) | Describes the relative orientation of the different parts of the molecule. nih.gov |
To understand the mechanism of action of a drug, it is essential to determine its structure when bound to its biological target, such as an enzyme or receptor. Co-crystallization followed by X-ray diffraction analysis of the resulting complex provides a static snapshot of the ligand-protein interactions at an atomic level.
Sulfonamides are a well-known class of inhibitors for several enzymes, most notably the carbonic anhydrases (CAs). acs.orgresearchgate.net Structural studies of sulfonamide-CA complexes have revealed a highly conserved binding mode. The deprotonated sulfonamide nitrogen atom coordinates directly to the catalytic zinc ion (Zn²⁺) present in the enzyme's active site, acting as a zinc-binding group. acs.org The oxygen atoms of the sulfonyl group typically form a network of hydrogen bonds with the backbone amide groups of key amino acid residues, such as threonine, anchoring the inhibitor firmly in place. nih.gov The aromatic ring of the sulfonamide inhibitor often engages in van der Waals and hydrophobic interactions with other residues within the active site cavity, contributing to binding affinity and isoform selectivity. nih.gov Elucidating these specific interactions is crucial for structure-based drug design, enabling the optimization of inhibitor potency and selectivity.
Table 3: Common Interactions of Sulfonamides in Enzyme Active Sites (e.g., Carbonic Anhydrase)
| Interacting Group on Sulfonamide | Type of Interaction | Typical Interacting Partner in Protein |
|---|---|---|
| Sulfonamide Nitrogen (NH⁻) | Coordination Bond | Catalytic Metal Ion (e.g., Zn²⁺) acs.org |
| Sulfonyl Oxygens (SO₂) | Hydrogen Bonding | Backbone N-H of active site residues (e.g., Thr199 in hCA II) |
| Aromatic Ring | Hydrophobic / van der Waals | Hydrophobic pocket residues (e.g., Val, Leu, Phe) |
| Aromatic Ring | π–π Stacking | Aromatic residues (e.g., Phe) |
Microscopic and Thermal Analysis Techniques (e.g., SEM, EDX, TGA-DTA)
Microscopic and thermal analysis techniques provide complementary information regarding the morphology, elemental composition, and thermal stability of a solid compound like this compound.
Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of the crystalline material. It can reveal details about crystal habit (shape), size distribution, and surface texture. This information is valuable in pharmaceutical development for understanding properties like flowability and compaction.
Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with SEM, is an analytical technique used for elemental analysis. By bombarding the sample with an electron beam, it generates characteristic X-rays from the elements present. For this compound (C₈H₁₀N₂O₃S), EDX analysis would confirm the presence and relative abundance of carbon, nitrogen, oxygen, and sulfur, verifying the elemental composition of the bulk material.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis methods used to study the physical and chemical changes that occur in a substance as a function of temperature. In a typical TGA-DTA experiment, a sample is heated at a constant rate in a controlled atmosphere. The TGA curve tracks the mass of the sample over time, indicating mass loss due to decomposition or dehydration. The DTA curve measures the temperature difference between the sample and a reference, revealing endothermic events (like melting) and exothermic events (like decomposition).
For sulfonamides, thermal analysis can determine their thermal stability and decomposition profile. akjournals.com A typical DTA curve for a sulfonamide would show a sharp endothermic peak corresponding to its melting point, followed by one or more exothermic peaks at higher temperatures indicating decomposition. nih.gov The TGA curve would remain flat until the onset of decomposition, after which a significant mass loss would be observed. nih.gov These data are critical for determining the stability of the compound during manufacturing and storage. nih.gov
Table 4: Representative Thermal Analysis Data for a Sulfonamide Compound
| Technique | Observation | Temperature Range (°C) | Interpretation |
|---|---|---|---|
| DTA | Endothermic Peak | 150 - 200 °C | Melting of the crystalline solid. nih.gov |
| DTA | Exothermic Peak(s) | > 250 °C | Onset of thermal decomposition. nih.gov |
| TGA | No Mass Loss | Ambient - 250 °C | The compound is thermally stable up to its decomposition temperature. nih.gov |
| TGA | Multi-step Mass Loss | > 250 °C | Corresponds to the fragmentation and pyrolysis of the molecule, releasing volatile components. nih.gov |
Future Prospects and Research Directions for 3 Methyl 4 Sulfamoylbenzamide in Chemical Biology
Summary of Key Academic Findings and Contributions of 3-Methyl-4-sulfamoylbenzamide Research
Identification of Remaining Research Gaps and Challenges in the Field
The absence of dedicated research on this compound represents a significant research gap in itself. The biological activity and potential applications of this specific compound remain unexplored. Key challenges in initiating research on a novel compound like this compound would include its chemical synthesis and purification, followed by comprehensive screening for biological activity. Establishing its mechanism of action and identifying specific cellular targets would also be crucial challenges to overcome in the early stages of investigation.
For the broader sulfamoylbenzamide class, while numerous derivatives have been synthesized and tested for various biological activities, a key challenge remains in achieving target selectivity. Many sulfamoylbenzamide-based compounds exhibit activity against multiple targets, which can lead to off-target effects. A significant research gap exists in the development of highly selective inhibitors or activators for specific enzymes or receptors. Furthermore, understanding the structure-activity relationships (SAR) for different substitution patterns on the sulfamoylbenzamide scaffold is an ongoing challenge that requires further investigation to guide the design of more potent and selective molecules.
Emerging Trends in Sulfamoylbenzamide Research and Scaffold Exploration
Research into the sulfamoylbenzamide scaffold is dynamic, with several emerging trends pointing towards new therapeutic possibilities. One significant trend is the development of sulfamoylbenzamide derivatives as allosteric modulators. These compounds bind to a site on a protein distinct from the active site, offering a more subtle and potentially more selective way to modulate protein function. For example, derivatives of this class have been investigated as activators of glucokinase, an important enzyme in glucose metabolism. nih.gov
Another emerging area is the application of sulfamoylbenzamides as inhibitors of viral replication. nih.gov Research has shown that certain derivatives can interfere with the assembly of viral capsids, a crucial step in the viral life cycle. nih.gov This presents a promising avenue for the development of novel antiviral agents with a mechanism of action distinct from currently available drugs. nih.gov
Furthermore, there is growing interest in the use of the sulfamoylbenzamide scaffold to target protein-protein interactions, which are notoriously difficult to inhibit with small molecules. The structural diversity that can be achieved with this scaffold makes it an attractive starting point for designing molecules that can disrupt these critical cellular interactions.
A summary of biological targets for various sulfamoylbenzamide derivatives is presented in the table below.
| Biological Target | Therapeutic Area | Example Compound Class | Reference |
| Human Carbonic Anhydrases (hCA) | Glaucoma, Epilepsy, Cancer | Benzamide-4-sulfonamides | |
| Renal Outer Medullary Potassium (ROMK) Channel | Hypertension | 3-Sulfamoylbenzamides | nih.gov |
| Human Nucleoside-Triphosphate Diphosphohydrolases (h-NTPDases) | Thrombosis, Inflammation, Cancer | Sulfamoyl-benzamides | |
| Hepatitis B Virus (HBV) Capsid Assembly | Antiviral | Sulfamoylbenzamides | nih.gov |
| Glucokinase (GK) | Diabetes | Sulfamoyl benzamide (B126) derivatives | nih.gov |
Potential Avenues for Further Academic Investigation and Novel Applications
Given the lack of specific research, the most immediate avenue for academic investigation is the synthesis and characterization of this compound. A primary screening campaign against a broad range of biological targets could then uncover potential therapeutic applications.
Building on the trends in the broader field, future research could explore the potential of this compound and its derivatives in several novel applications:
Neurodegenerative Diseases: The role of certain enzymes, such as sirtuin-2 (SIRT2), in neurodegenerative processes is well-established. Investigating the inhibitory potential of this compound against such targets could open up new avenues for the treatment of these conditions.
Anti-inflammatory Agents: The involvement of various enzymes and receptors in the inflammatory cascade presents multiple targets for sulfamoylbenzamide derivatives. For instance, their potential as cannabinoid receptor 2 (CB2) agonists could be explored for anti-inflammatory therapies.
Oncology: The diverse mechanisms by which sulfamoylbenzamides have shown anti-cancer potential, including the inhibition of carbonic anhydrases, warrant further investigation. Screening this compound for its effects on cancer cell proliferation and survival could be a fruitful area of research.
Antibacterial Agents: The sulfonamide group is a well-known pharmacophore in antibacterial drugs. Exploring the activity of this compound against a panel of pathogenic bacteria could lead to the development of new antibiotics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 3-Methyl-4-sulfamoylbenzamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer :
- Stepwise Synthesis : Begin with sulfonation of 3-methylbenzamide using chlorosulfonic acid, followed by amidation with ammonia. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted reagents .
- Optimization : Yield can be enhanced by controlling reaction temperature (40–60°C) and using catalysts like triethylamine to stabilize intermediates. Solvent choice (e.g., dichloromethane for sulfonation) also impacts reaction efficiency .
- Validation : Monitor reaction progress using TLC and confirm final product purity via HPLC (>98%) .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6) confirm substituent positions (e.g., methyl at C3, sulfamoyl at C4). Compare peaks to PubChem reference data .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 214.04) .
- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement, particularly the orientation of the sulfamoyl group .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (e.g., CA-II) using stopped-flow CO2 hydration assays. IC50 values <1 µM suggest therapeutic potential .
- Microbial Susceptibility Testing : Use broth microdilution (CLSI guidelines) to assess antibacterial activity against E. coli or S. aureus. Compare results to positive controls like sulfamethoxazole .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock the compound into active sites (e.g., CA-II PDB: 3KS3). Focus on hydrogen bonds between sulfamoyl NH and Thr199 .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities. ΔG < −30 kJ/mol correlates with high inhibitory potency .
Q. What strategies address contradictory reports on the metabolic stability of sulfamoylbenzamide derivatives?
- Methodological Answer :
- Standardized Assays : Use pooled human liver microsomes (HLMs) with NADPH cofactor. Measure half-life (t1/2) under identical pH/temperature conditions to reduce variability .
- Metabolite Profiling : Employ LC-MS/MS to identify phase I/II metabolites. For example, hydroxylation at the methyl group may explain discrepancies in clearance rates .
- Cross-Study Validation : Replicate key experiments (e.g., CYP450 inhibition) using orthogonal methods (fluorometric vs. radiometric assays) .
Q. How should a structure-activity relationship (SAR) study be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with modifications at C3 (e.g., ethyl, trifluoromethyl) and C4 (e.g., sulfonamide to carboxylate). Test against CA isoforms .
- In Silico QSAR Models : Train models (e.g., Random Forest) on datasets of IC50 values and molecular descriptors (logP, polar surface area). Prioritize analogs with predicted IC50 <100 nM .
- Pharmacokinetic Profiling : Assess top candidates for solubility (shake-flask method) and membrane permeability (Caco-2 cell monolayers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
